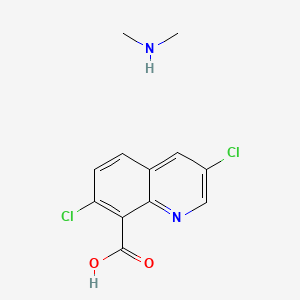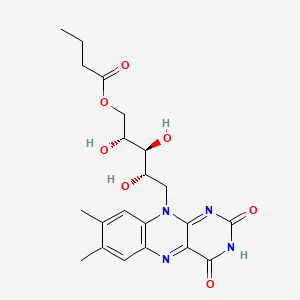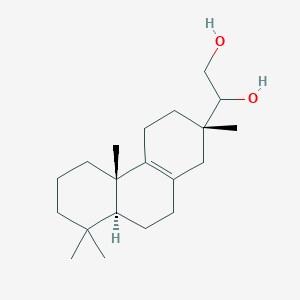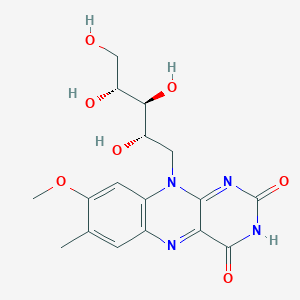
8-Methoxyriboflavin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyriboflavin is a complex organic compound known for its significant role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyriboflavin typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like N,N-dimethylformamide, and catalysts such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and purification using chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Methoxyriboflavin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can modify the functional groups, typically using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, and bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and enhanced properties for specific applications .
Scientific Research Applications
8-Methoxyriboflavin has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including antioxidant properties and involvement in cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 8-Methoxyriboflavin involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons and hydrogen atoms. This compound is also involved in redox reactions, contributing to cellular energy production and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Riboflavin: A closely related compound with similar structural features and biological functions.
Flavin Mononucleotide: Another derivative of riboflavin, involved in various biochemical processes.
Flavin Adenine Dinucleotide: A more complex molecule that plays a crucial role in cellular respiration and energy production.
Uniqueness
8-Methoxyriboflavin is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
72680-49-0 |
|---|---|
Molecular Formula |
C17H20N4O7 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O7/c1-7-3-8-9(4-12(7)28-2)21(5-10(23)14(25)11(24)6-22)15-13(18-8)16(26)20-17(27)19-15/h3-4,10-11,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t10-,11+,14-/m0/s1 |
InChI Key |
GNVYXWQEBCULJK-WDMOLILDSA-N |
SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Isomeric SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Synonyms |
8-demethyl-8-methoxyriboflavin 8-methoxyriboflavin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)

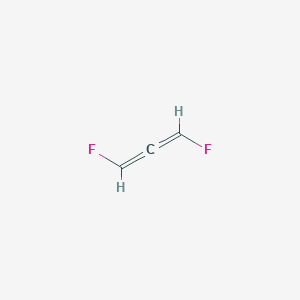

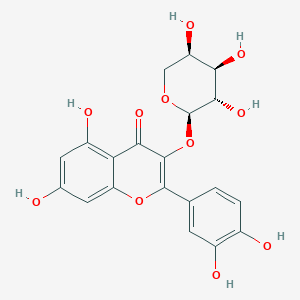
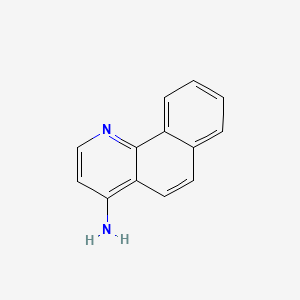
![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)
